Ethyl 1-ethyl-1H-imidazole-4-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 1-ethylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-5-7(9-6-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKXHATZWFVXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665317 | |
| Record name | Ethyl 1-ethyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675149-81-2 | |
| Record name | Ethyl 1-ethyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-ethyl-1H-imidazole-4-carboxylate features an ethyl group at the 1-position and a carboxylate group at the 4-position of the imidazole ring. This unique structural arrangement contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 168.19 g/mol.
Medicinal Chemistry
This compound is investigated for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for:
- Antimicrobial Agents: Studies have shown that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition .
- Anticancer Research: Imidazole derivatives are being explored for their anticancer properties. A study highlighted the synthesis of imidazole-based hybrids that showed promising cytotoxic effects against breast cancer cell lines . this compound could serve as a lead compound in developing new anticancer therapies.
Biochemical Applications
The compound acts as an enzyme inhibitor and ligand in biochemical assays. Its ability to bind selectively to enzyme active sites can be harnessed in:
- Enzyme Inhibition Studies: Research indicates that imidazole derivatives can inhibit carbonic anhydrases, which are crucial for various physiological processes . this compound's interactions with these enzymes could be pivotal in designing inhibitors for therapeutic use.
Material Science
In materials science, this compound is utilized in:
- Synthesis of Advanced Materials: The compound can be employed as a building block in the synthesis of polymers and nanomaterials due to its unique chemical properties. Its reactivity allows for modifications that enhance material characteristics .
Mechanism of Action
The mechanism by which Ethyl 1-ethyl-1H-imidazole-4-carboxylate exerts its effects involves its interaction with biological targets. The imidazole ring can coordinate with metal ions, which can disrupt essential biological processes in pathogens. Additionally, the carboxylate group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the imidazole ring significantly influence melting points, solubility, and reactivity. Below is a comparison of Ethyl 1-ethyl-1H-imidazole-4-carboxylate with key analogs:
Key Observations :
- Substituent Bulk and Melting Points: Bulky aromatic groups (e.g., phenyl or quinazolinyl at N1) correlate with higher melting points due to enhanced van der Waals interactions. For example, compound 3l (melting point 115–116°C) features multiple aromatic groups, whereas simpler analogs like Ethyl 2-amino-1H-imidazole-4-carboxylate lack such data .
- Polar Substituents and Solubility: The presence of amino groups (e.g., at C2 or C5) increases polarity and solubility in polar solvents. Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride is explicitly formulated as a hydrochloride salt, enhancing its aqueous solubility .
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, critical for crystal packing and stability, vary with substituents. highlights that amino and ester groups participate in hydrogen bonding, influencing aggregation states . For example, Ethyl 2-amino-1H-imidazole-4-carboxylate likely forms intermolecular N–H···O bonds between the amino and ester groups, whereas Ethyl 1-ethyl derivatives may exhibit weaker C–H···O interactions due to the absence of polar substituents.
Pharmacological and Industrial Relevance
While direct pharmacological data for this compound are absent, analogs like Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate (CAS 1380300-57-1) are explored as intermediates in drug development, particularly for kinase inhibitors . The ethyl ester group in these compounds serves as a hydrolyzable prodrug moiety, enhancing bioavailability.
Biological Activity
Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a compound of significant interest due to its biological activity, particularly as a potential anti-tuberculosis agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C6H8N2O2
- Molecular Weight: 140.14 g/mol
- CAS Number: 23785-21-9
- Solubility: Soluble in dimethyl sulfoxide and methanol; slightly soluble in water.
- Melting Point: 156°C to 160°C
This compound has been identified as a novel class of anti-tuberculosis agents. Its mechanism involves the inhibition of specific enzymes crucial for the survival and replication of Mycobacterium tuberculosis. The compound's imidazole ring plays a pivotal role in its interaction with biological targets, facilitating hydrogen bonding and other non-covalent interactions that disrupt bacterial metabolic processes .
Antimicrobial Properties
Research indicates that derivatives of imidazole, including this compound, exhibit a range of antimicrobial activities. These include:
- Antitubercular Activity: Effective against Mycobacterium tuberculosis, showing promise in drug development for tuberculosis treatment .
- Antiparasitic and Antifungal Properties: Similar compounds have demonstrated efficacy against various pathogens, suggesting potential broader applications in infectious disease treatment .
Case Studies and Research Findings
Case Study: Anti-Tuberculosis Activity
A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that the compound significantly inhibited bacterial growth in vitro. The study highlighted the potential for developing new therapeutic strategies based on this compound's structure .
Research Findings Table:
Synthesis and Derivatives
Recent advances in synthetic methodologies have facilitated the development of various derivatives of this compound. These derivatives are being explored for enhanced biological activity and specificity against various pathogens. For instance, modifications at the aryl ring have led to compounds with improved inhibitory effects against Mycobacterium tuberculosis .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The ester group undergoes hydrolysis under acidic or basic conditions to yield 1-ethyl-1H-imidazole-4-carboxylic acid. This reaction is foundational for generating bioactive carboxylic acid derivatives.
Conditions and Results:
| Reagent System | Conditions | Yield | Source |
|---|---|---|---|
| 50% Sodium carbonate solution | 50°C, stirred, followed by HCl acidification | 90–91% | |
| 1–2% KOH aqueous solution | 25–30°C, stirred, H₂SO₄ acidification | 85–90% |
Mechanistic Insight:
Basic hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidic conditions promote protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
Nucleophilic Substitution: Hydrazide Formation
The ester reacts with hydrazine to form 1-ethyl-1H-imidazole-4-carbohydrazide, a precursor for hydrazone-based pharmaceuticals.
Experimental Protocol:
-
Reagents: Hydrazine hydrate (excess)
-
Conditions: Ethanol solvent, reflux (78°C), 6–12 hours.
Application:
These carbohydrazides are evaluated for binding to HIV-1 integrase, demonstrating potential as antiviral agents .
Catalytic Oxidation of Thioether Intermediates
While not a direct reaction of the ester, its synthetic precursor (2-sulfhydryl-4-imidazole-ethyl formate) undergoes oxidation to form the ester. This highlights the compound’s role in multistep syntheses.
Oxidation Protocol:
-
Reagents: 30% H₂O₂, ammonium metatungstate catalyst
-
Conditions: Toluene/butanone solvent, 70°C, TLC monitoring
Functionalization via Cross-Coupling Reactions
The imidazole ring’s C–H bonds participate in palladium-catalyzed cross-coupling reactions, enabling aryl/alkyl group introductions.
Example Reaction:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | Aryl boronic acid | 1-Ethyl-5-aryl-imidazole-4-carboxylate |
Conditions:
Stability and Reactivity Considerations
Preparation Methods
Step 1: Preparation of 2-sulfhydryl-4-imidazole-ethyl formate
- Starting materials: Acetyl glycine ethyl ester, sodium ethylate, ethyl formate
- Solvent: Methyl acetate (acetic acid methyl ester)
- Typical ratios and conditions:
| Reagent | Ratio (w/w or mL/g) | Notes |
|---|---|---|
| Methyl acetate : Acetyl glycine ethyl ester | 30 mL : 5–6 g | Solvent volume to substrate |
| Acetyl glycine ethyl ester : Sodium ethylate | 1 : 5–8 | Base catalyst |
| Acetyl glycine ethyl ester : Ethyl formate | 1 g : 30–35 mL | Formylation agent |
- Procedure: Acetyl glycine ethyl ester is dissolved in methyl acetate, followed by addition of sodium ethylate and ethyl formate. The mixture undergoes reaction to form an enol sodium salt intermediate.
- Subsequent addition: Potassium thiocyanate is added (mass ratio to acetyl glycine ethyl ester 1:0.5–1), followed by copper-bath solution (1.0 g acetyl glycine ethyl ester : 30–35 mL copper-bath).
- Outcome: After reaction completion and solvent removal by rotary evaporation, pale yellow powder of 2-sulfhydryl-4-imidazole-ethyl formate is obtained.
Step 2: Preparation of Imidazole-4-ethyl formate
- Catalyst: Inorganic salt composite catalyst (5% by weight relative to substrate)
- Catalyst composition: Barium sulfate, ferric nitrate, iron sulfate mixed in weight ratio 20:1:4
- Catalyst preparation: Barium sulfate powder mixed with water to form paste, ferric nitrate and iron sulfate added, irradiated with UV for 1 hour at 100 °C, followed by high-temperature calcination and natural drying.
- Reaction conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Solvent : 2-sulfhydryl-4-imidazole-ethyl formate ratio | 20 mL : 3 g (approx.) |
| Reaction temperature | 60–75 °C |
| pH adjustment | Base added to adjust pH to 8 |
- Procedure: The 2-sulfhydryl intermediate is dissolved in toluene, catalyst is added, and the mixture is heated at 60–75 °C. After reaction, solvent is evaporated, and pH is adjusted to 8 to isolate 1H-imidazole-4-ethyl formate.
Step 3: Hydrolysis to Ethyl 1-ethyl-1H-imidazole-4-carboxylate
- Reagents: Potassium hydroxide (KOH) aqueous solution, sulfuric acid for pH adjustment
- Typical conditions:
| Parameter | Value |
|---|---|
| KOH concentration | 1–2% (mass fraction) |
| Substrate : KOH solution ratio | 1 : 2–2.5 (mass ratio) |
| Reaction temperature | 25–30 °C |
| pH adjustment | Sulfuric acid to pH 1–2 |
- Procedure: The imidazole-4-ethyl formate is added to KOH solution, stirred at 25–30 °C until reaction completion. Sulfuric acid is then added to acidify to pH 1–2, followed by filtration to obtain crude product. Final purification is achieved by recrystallization from suitable solvents.
Summary Table of Preparation Parameters
| Step | Key Reagents & Catalysts | Conditions | Product |
|---|---|---|---|
| 1. Formation of 2-sulfhydryl intermediate | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, potassium thiocyanate, copper-bath | Methyl acetate solvent, room temp, specific molar ratios | 2-sulfhydryl-4-imidazole-ethyl formate (pale yellow powder) |
| 2. Cyclization & oxidation | Inorganic salt composite catalyst (BaSO4, Fe(NO3)3, FeSO4), toluene | 60–75 °C, 5% catalyst, pH 8 post-reaction | 1H-imidazole-4-ethyl formate |
| 3. Hydrolysis & purification | KOH solution (1–2%), sulfuric acid | 25–30 °C, pH adjusted to 1–2 | This compound (final product) |
Research Findings and Analysis
- The use of an inorganic salt composite catalyst significantly enhances the catalytic oxidation and cyclization efficiency, promoting higher yields and selectivity in the formation of the imidazole ring system.
- The catalyst preparation involving UV irradiation and calcination ensures high catalytic activity and stability.
- Control of reaction pH and temperature in each step is critical to avoid side reactions and degradation of intermediates.
- The stepwise approach allows isolation and purification of intermediates, improving overall product purity.
- The described methods avoid harsh conditions, making the process more environmentally benign and scalable for industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 1-ethyl-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves esterification of the corresponding imidazole carboxylic acid derivative. For example, coupling 1-ethyl-1H-imidazole-4-carboxylic acid with ethanol using carbodiimide-based coupling agents (e.g., EDCI or DCC) in the presence of a base like triethylamine. Reaction monitoring via TLC or HPLC ensures completion, and purification is achieved via column chromatography or recrystallization . Optimize temperature (room temperature to reflux) and solvent polarity (e.g., dichloromethane or THF) to improve yield.
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., ethyl groups at N1 and C4) via and NMR.
- IR : Identify ester carbonyl stretching (~1700–1750 cm) and imidazole ring vibrations.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS).
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What are the key considerations for handling and storing this compound to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in airtight containers. Avoid prolonged exposure to moisture or light, as imidazole esters are prone to hydrolysis. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) to identify degradation products via LC-MS .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., ester carbonyl or C2/C5 positions). Solvent effects can be modeled using COSMO-RS. Validate predictions experimentally by reacting the compound with nucleophiles (e.g., amines) under varying conditions (e.g., DMF, 60°C) and analyzing products via NMR .
Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives like this compound?
- Methodological Answer : If X-ray data conflicts (e.g., bond lengths or angles), use:
- SHELX : Refine structures with SHELXL, ensuring proper weighting schemes and disorder modeling .
- Validation Tools : Employ checkCIF (via IUCr) to identify outliers in geometric parameters .
- Hydrogen Bond Analysis : Apply graph-set analysis to classify interactions (e.g., motifs) and compare with databases like CSD .
Q. How can researchers design experiments to probe the compound’s hydrogen-bonding interactions in supramolecular assemblies?
- Methodological Answer : Co-crystallize the compound with hydrogen-bond donors/acceptors (e.g., carboxylic acids or pyridines). Analyze crystal packing via X-ray diffraction and quantify interactions using Mercury Software. Compare experimental results with Hirshfeld surface analysis to identify dominant interaction types (e.g., π-π stacking vs. H-bonding) .
Q. What methodologies address discrepancies in reported biological activity data (e.g., antimicrobial assays)?
- Methodological Answer : Standardize assays using CLSI guidelines. Control variables include:
- Solvent : Use DMSO at <1% to avoid cytotoxicity.
- Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
- Dose-Response Curves : Calculate IC values with triplicate measurements. Cross-validate via checkerboard assays if synergy with known antibiotics is suspected .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
